![molecular formula C16H13ClF3NO2 B5729035 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as CFEB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which has implications for the treatment of various neurological disorders. In cancer research, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has also been used in drug discovery efforts aimed at developing new treatments for various diseases.
Mecanismo De Acción
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate. This results in downstream effects, including increased activation of intracellular signaling pathways and changes in gene expression. The exact mechanism by which 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide inhibits cancer cell growth is not yet fully understood, but it is thought to involve the induction of apoptosis and the inhibition of cell cycle progression.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In neuroscience, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been found to enhance synaptic plasticity and improve cognitive function in animal models. In cancer research, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death in cancer cells and inhibit tumor growth. However, the effects of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide on normal cells and tissues are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity for mGluR5, which allows for targeted modulation of this receptor without affecting other glutamate receptors. 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide also has a relatively long half-life, which allows for sustained effects over time. However, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide. Another area of interest is the investigation of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide's potential as an anticancer agent, including the identification of specific cancer types that are most sensitive to 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, particularly in normal cells and tissues.
Métodos De Síntesis
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-trifluoromethylbenzoyl chloride with 4-ethoxyaniline, followed by the addition of thionyl chloride and 3-chloroaniline. The final product is obtained through purification and recrystallization techniques.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-14-7-6-10(8-13(14)17)15(22)21-12-5-3-4-11(9-12)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFVBZVLICTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)

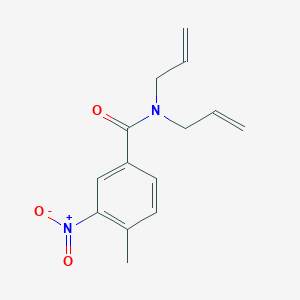
![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
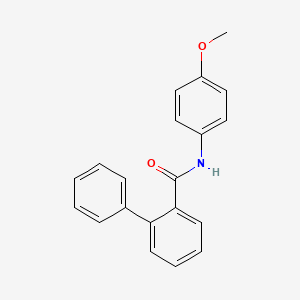
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)

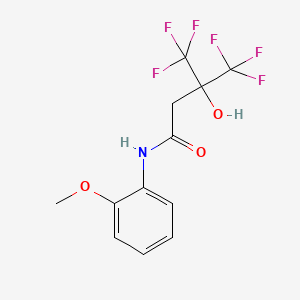
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
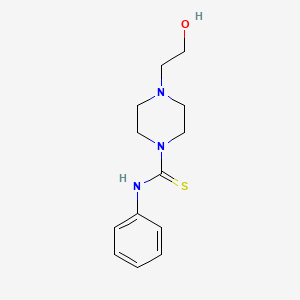
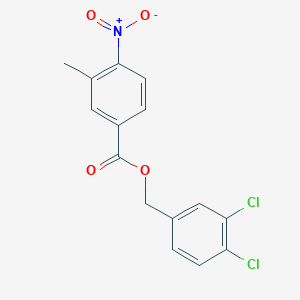
![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)